Imperialone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

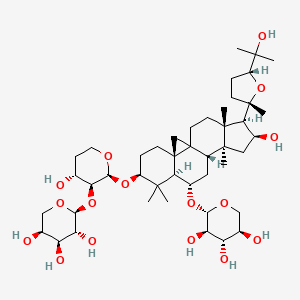

It is a medium-lasting and selective M2 muscarinic receptors antagonist (potency is intermediate between that of Imperialine and L6032/L6033 chloro-Imperialines). Steroidal Alkaloid , derivative of Imperialine extracted from Petilium eduardi.

It presents a M2-selective activity: ED50 on rats under anaesthesia (i.v.) is 0.019 mg/kg (77.5% of Atropine activity). On the other muscarinic receptor subtypes, the effects of Imperialone are the following: - M4 receptors from rat intestine, EC50 = 7.4 10-8 g/ml (4.8% of Atropine activity). - M3 receptors from rat salivary glands, ED50 = 16.2 mg/kg (0.027 % of Atropine activity). This compound is more potent and presents a 3 to 5 times longer M2 cholinoblocking effect than Imperialine at similar concentration. Therefore, it can be considered as a medium-acting cholinoblocker.

This compound(cas 61989-75-1) is a medium-lasting and selective M2 muscarinic receptors antagonist (potency is intermediate between that of L6008 Imperialine and L6032/L6033 chloro-Imperialines). Steroidal Alkaloid, derivative of Imperialine extracted from Petilium eduardi. It presents a M2-selective activity: ED50 on rats under anaesthesia (i.v.) is 0.019 mg/kg (77.5% of Atropine activity). On the other muscarinic receptor subtypes, the effects of this compound are the following: - M4 receptors from rat intestine, EC50 = 7.4 10-8 g/ml (4.8% of Atropine activity). - M3 receptors from rat salivary glands, ED50 = 16.2 mg/kg (0.027 % of Atropine activity). This compound is more potent and presents a 3 to 5 times longer M2 cholinoblocking effect than L6008 Imperialine at similar concentration. Therefore, it can be considered as a medium-acting cholinoblocker.

Scientific Research Applications

- M-Cholinolytic Activity : Imperialone has high M-cholinolytic activity on the heart. This effect is accompanied by the sensitization of M-cholinoreceptors in various secretory cells (e.g., lacrimal, salivary, gastric glands) and smooth muscles (e.g., intestine, urinary bladder) (Mirzaev, Plotnikova, & Shakirov, 1993). It is considered an M2-cholinolytic with M3- and M4-cholinopotentiating properties. This suggests its potential as a selective cardiac M2-receptor blocker and an enhancer of functional activity in organs with M3 or M4 cholinoreceptors.

Properties

IUPAC Name |

(1R,2S,6S,9S,10R,11R,14S,15S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3/t15-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDAYMRWVVNXAO-GIYMPXGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CCC(=O)C6)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23521-53-1 |

Source

|

| Record name | Imperialone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023521531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)